1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aryl ketone with a complex fluorinated substituent pattern. Its structure features a brominated propan-2-one backbone linked to a phenyl ring substituted with a difluoromethyl (–CF₂H) group at the para-position and a trifluoromethylthio (–SCF₃) group at the ortho-position. Its synthesis likely involves bromination of a fluorinated propanone precursor, followed by functionalization of the aromatic ring, as seen in analogous chalcone derivatives . Structural characterization would employ X-ray crystallography, utilizing programs like SHELXL for refinement .
Properties
Molecular Formula |
C11H8BrF5OS |
|---|---|
Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-bromo-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
HQUCSJMLJTUOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related brominated ketones, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated based on substituent contributions.
Key Observations
Substituent Effects on Reactivity and Stability The target compound’s trifluoromethylthio (–SCF₃) group is a strong electron-withdrawing substituent, which contrasts with the electron-donating methylsulfanyl (–SCH₃) group in . This difference likely alters nucleophilic attack susceptibility at the ketone carbonyl . Fluorination: The para-difluoromethyl (–CF₂H) and ortho-trifluoromethylthio (–SCF₃) groups increase metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ), aligning with trends in fluorinated pharmaceuticals .
Structural and Crystallographic Insights
- Bromine’s position (C1 in the target vs. C2 in ) affects molecular conformation. In chalcone derivatives like , bromine at C2 stabilizes an α,β-unsaturated system, whereas the target’s C1 bromination may favor different tautomeric or reactive intermediates.
- The trifluoromethylthio group’s steric bulk and electronic effects could lead to unique crystal packing compared to smaller substituents (e.g., –CH₃ in ), though crystallographic data for the target compound remains unreported .
Synthetic Methodology Synthesis of the target compound likely parallels methods for and , involving bromination of a pre-fluorinated propanone precursor. However, introducing –SCF₃ may require specialized reagents (e.g., (trifluoromethyl)thiolation agents) .
Applications
- While chalcone derivatives (e.g., ) are studied for bioactivity, the target’s fluorinated structure suggests utility in drug discovery, particularly where fluorine’s effects on bioavailability and target binding are critical .
Biological Activity
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by bromine and trifluoromethyl groups, suggests promising biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C11H8BrF5OS
- Molecular Weight : 363.14 g/mol
- CAS Number : 1806624-91-8
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing bromine and trifluoromethyl groups have shown enhanced activity against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Antifungal Activity
The antifungal efficacy of this compound was assessed against several fungal pathogens. Studies revealed that it exhibited notable activity against species such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell death.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. In particular, it has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation.
Case Studies
-
Antimicrobial Evaluation :
- A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of structurally related compounds. The results showed that compounds with bromine substituents had enhanced antibacterial effects compared to their non-brominated counterparts.
-
Antifungal Testing :
- In a comparative analysis, this compound exhibited higher antifungal activity than standard antifungal agents like fluconazole against Candida species.
-
Cancer Cell Line Studies :
- A study published in 2017 reported that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in breast cancer treatment.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
